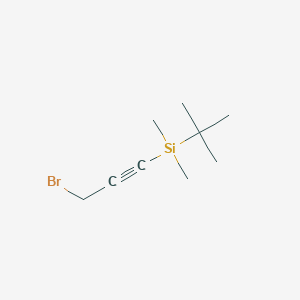
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane
描述
(3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane: is an organosilicon compound with the molecular formula C9H17BrSi. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-silicon bonds. The compound is characterized by the presence of a bromine atom attached to a propynyl group, which is further bonded to a tert-butyl dimethylsilane moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane typically involves the reaction of propargyl bromide with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and safety.
化学反应分析
Types of Reactions:
Substitution Reactions: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound is often used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds between the propynyl group and aryl or vinyl halides.
Reduction Reactions: The triple bond in the propynyl group can be reduced to form alkenes or alkanes using hydrogenation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are used in the presence of polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine or diisopropylethylamine are commonly used.
Reduction Reactions: Catalysts such as palladium on carbon or Lindlar’s catalyst are employed for hydrogenation.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Coupling Reactions: Products are typically substituted alkynes or alkenes.
Reduction Reactions: Products include alkenes or alkanes depending on the extent of reduction.
科学研究应用
Chemistry: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane is widely used in organic synthesis for the construction of complex molecules. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, the compound is used to modify biomolecules, enabling the study of biological pathways and interactions. It is also employed in the synthesis of bioactive molecules and probes.
Medicine: The compound’s ability to form carbon-silicon bonds makes it valuable in medicinal chemistry for the development of silicon-containing drugs, which often exhibit improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a key reagent in various manufacturing processes.
作用机制
The mechanism of action of (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane involves the formation of carbon-silicon bonds through nucleophilic substitution or coupling reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the propynyl carbon. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the alkyne and aryl or vinyl halide.
相似化合物的比较
(3-Chloroprop-1-yn-1-yl)(tert-butyl)dimethylsilane: Similar structure but with a chlorine atom instead of bromine.
(3-Iodoprop-1-yn-1-yl)(tert-butyl)dimethylsilane: Similar structure but with an iodine atom instead of bromine.
(3-Prop-1-yn-1-yl)(tert-butyl)dimethylsilane: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: (3-Bromoprop-1-yn-1-yl)(tert-butyl)dimethylsilane is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The tert-butyl dimethylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.
属性
IUPAC Name |
3-bromoprop-1-ynyl-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrSi/c1-9(2,3)11(4,5)8-6-7-10/h7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXPORFIUHLWJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


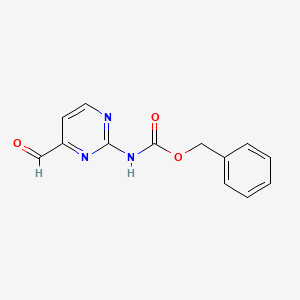
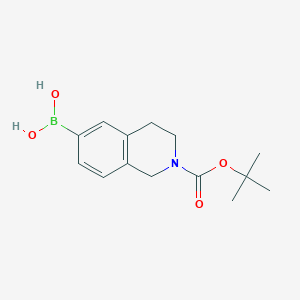
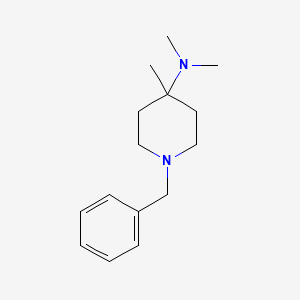
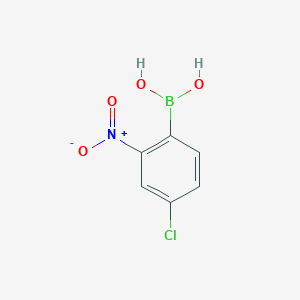
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
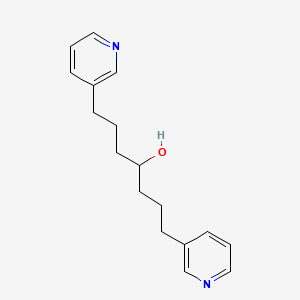
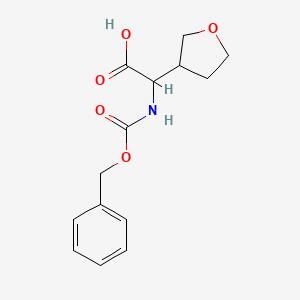
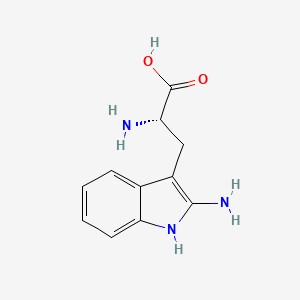
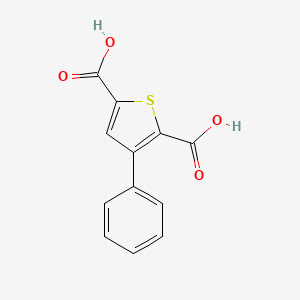
![2-Oxa-6-azaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester](/img/structure/B3231008.png)
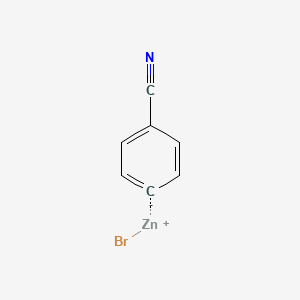
![1-(2-Aminobenzo[d]thiazol-5-yl)ethanone](/img/structure/B3231026.png)

![[(2S)-2-amino-3,3-dimethylbutyl]diethylamine](/img/structure/B3231037.png)
